![molecular formula C12H7ClO3S B1370798 二苯并[b,d]呋喃-3-磺酰氯 CAS No. 42138-14-7](/img/structure/B1370798.png)

二苯并[b,d]呋喃-3-磺酰氯

描述

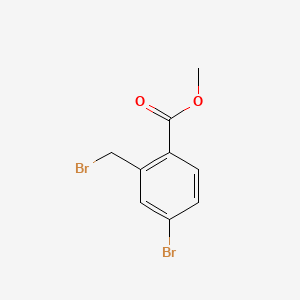

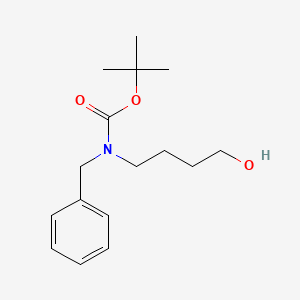

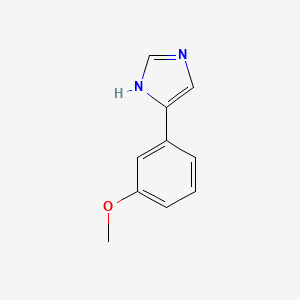

Dibenzo[b,d]furan-3-sulfonyl chloride is a chemical compound with the molecular formula C12H7ClO3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Dibenzo[b,d]furan-3-sulfonyl chloride involves a mixture of dibenzo[b,d]furan-3-amine, glacial acetic acid (AcOH), and concentrated hydrochloric acid (HCl). This mixture is added slowly to sodium nitrite (NaNO2) in water at -20°C .Molecular Structure Analysis

The molecular structure of Dibenzo[b,d]furan-3-sulfonyl chloride is represented by the InChI code: 1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H . The compound has a molecular weight of 266.7 g/mol .Physical And Chemical Properties Analysis

Dibenzo[b,d]furan-3-sulfonyl chloride is a solid compound . It has a boiling point of 420.528°C at 760 mmHg . The compound is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

抗分枝杆菌活性

Yempala等人(2014年)的研究表明,二苯并[b,d]呋喃-3-磺酰氯在合成二苯并[b,d]呋喃-1,2,3-三唑共轭物中的应用。这些共轭物被评估其对结核分枝杆菌的体外抗分枝杆菌活性,并鉴定出几种有望用于治疗结核病的前导类似物(Yempala et al., 2014)。

有机电子应用

Zhao等人(2017年)合成了一种新型蒽衍生物,其中包含二苯并[b,d]呋喃单元,用于有机薄膜晶体管(OTFTs)的应用。由于二苯并[b,d]呋喃单元的载流子传输能力、热稳定性和荧光性质,这种集成具有创新性(Zhao et al., 2017)。

OLED材料

Hong等人(2020年)使用二苯并[b,d]呋喃作为构建新型高性能蓝色磷光有机发光二极管(OLEDs)的阻挡材料。这些材料表现出高热稳定性和能量效率,对OLEDs的发展做出了重要贡献(Hong et al., 2020)。

地球化学分析

Marynowski等人(2002年)在沉积岩、热液石油和沥青中鉴定出二苯并[b,d]呋喃的苯基衍生物。这一发现有助于理解地质样品中这类化合物的形成和分布(Marynowski et al., 2002)。

有机材料合成

Wallace和Heimlich(1968年)研究了二苯并硫代呋喃二氧化物在熔融碱存在下分解为二苯并[b,d]呋喃的过程。这项研究对于理解涉及二苯并[b,d]呋喃衍生物的化学反应和产物形成至关重要(Wallace & Heimlich, 1968)。

抗结核药物开发

Patpi等人(2012年)将二苯并[b,d]呋喃与1,2,3-三唑结合,创造出杂化化合物,对结核分枝杆菌表现出显著的抑制活性。这种方法突显了二苯并[b,d]呋喃在开发潜在抗分枝杆菌药物中的作用(Patpi et al., 2012)。

安全和危害

属性

IUPAC Name |

dibenzofuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJNXSWIIBSXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623293 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,d]furan-3-sulfonyl chloride | |

CAS RN |

42138-14-7 | |

| Record name | Dibenzo[b,d]furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)